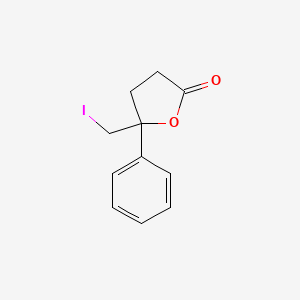
2-tert-Butyl-3-formyl-2,5-dihydro-1,3-oxazol-3-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butyl-3-formyl-2,5-dihydro-1,3-oxazol-3-ium is a chemical compound that belongs to the class of oxazolium ions. This compound is characterized by the presence of a tert-butyl group and a formyl group attached to the oxazolium ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-3-formyl-2,5-dihydro-1,3-oxazol-3-ium typically involves the reaction of tert-butylamine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which then cyclizes to form the oxazolium ion. The reaction conditions usually involve mild temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for the efficient and scalable synthesis of the compound, ensuring high yields and purity. The use of automated reactors and precise control of reaction parameters are key aspects of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-3-formyl-2,5-dihydro-1,3-oxazol-3-ium undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxazolium ion can be reduced to the corresponding oxazoline using reducing agents like sodium borohydride.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: 2-tert-Butyl-3-carboxy-2,5-dihydro-1,3-oxazol-3-ium.
Reduction: 2-tert-Butyl-3-hydroxymethyl-2,5-dihydro-1,3-oxazoline.
Substitution: Various substituted oxazolium ions depending on the substituent used.
Scientific Research Applications
2-tert-Butyl-3-formyl-2,5-dihydro-1,3-oxazol-3-ium has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-tert-Butyl-3-formyl-2,5-dihydro-1,3-oxazol-3-ium exerts its effects involves interactions with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The oxazolium ion can also interact with DNA and RNA, potentially disrupting their function and leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-3-formyl-2,5-dihydro-1,3-oxazoline: Similar structure but lacks the oxazolium ion character.
2-tert-Butyl-3-carboxy-2,5-dihydro-1,3-oxazol-3-ium: Oxidized form of the compound with a carboxylic acid group.
2-tert-Butyl-3-hydroxymethyl-2,5-dihydro-1,3-oxazoline: Reduced form of the compound with a hydroxymethyl group.
Uniqueness
2-tert-Butyl-3-formyl-2,5-dihydro-1,3-oxazol-3-ium is unique due to its oxazolium ion character, which imparts distinct reactivity and stability compared to its analogs
Properties
CAS No. |
143521-19-1 |
|---|---|
Molecular Formula |
C8H14NO2+ |
Molecular Weight |
156.20 g/mol |
IUPAC Name |
2-tert-butyl-2,5-dihydro-1,3-oxazol-3-ium-3-carbaldehyde |
InChI |
InChI=1S/C8H14NO2/c1-8(2,3)7-9(6-10)4-5-11-7/h4,6-7H,5H2,1-3H3/q+1 |
InChI Key |
SPLOOFGIIPUWAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1[N+](=CCO1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Silane, [(3-azidophenyl)ethynyl]trimethyl-](/img/structure/B12549186.png)
![3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran](/img/structure/B12549193.png)

![1-Propanol, 3-(hexylthio)-2-[(triphenylmethyl)amino]-, (S)-](/img/structure/B12549207.png)




![6-Nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline](/img/structure/B12549240.png)


![1,1'-{[5-(Trifluoromethyl)-1,3-phenylene]bis(oxy)}bis[3-nitro-5-(trifluoromethyl)benzene]](/img/structure/B12549251.png)
![3-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]-2H-1-benzopyran-2-one](/img/structure/B12549257.png)
